molecular formula C22H28N4OS B2672582 2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 875527-14-3

2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2672582
CAS No.: 875527-14-3
M. Wt: 396.55
InChI Key: JDWOKYSOTSEWBU-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide” is a complex organic molecule. It contains a benzothiazole group, which is a type of heterocyclic compound, a piperidine ring, which is a common motif in many pharmaceuticals, and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzothiazole and piperidine rings are likely to be planar, and the piperidine ring may adopt a chair conformation .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including 2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide, exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the structural simplicity of 2-arylbenzothiazoles makes them potential antitumor agents. Several benzothiazole-containing compounds are in clinical use for treating various diseases due to their ability to act as ligands to biomolecules. This highlights the importance of benzothiazole nucleus in drug discovery, particularly for cancer treatment due to its structural simplicity and ease of synthesis, which facilitates the development of chemical libraries aimed at discovering new chemical entities (Kamal, Hussaini, & Malik, 2015).

Advances in Benzothiazole Conjugates as Chemotherapeutics

Recent years have seen significant advancements in the development of benzothiazole derivatives and their conjugates as antitumor agents. These compounds have shown promising biological profiles and synthetic accessibility, making them attractive candidates for new chemotherapeutics. The review of structural modifications and development of benzothiazole-based compounds provides insights into their potential as drug candidates, highlighting the need for continued research to fully characterize their efficacy and safety for clinical usage as cancer treatments (Ahmed et al., 2012).

Comprehensive Overview of Benzothiazole-based Medicinal Chemistry

Benzothiazole (BTA) and its derivatives are crucial in the search for new therapeutic agents due to their wide range of pharmacological properties. The broad spectrum of activity in individual BTA derivatives suggests significant interest in BTA-based medicinal chemistry. Research and developments in this area have become increasingly active, with numerous BTA-based compounds used in practice to treat various diseases. This review underscores the comprehensive role of BTA in medicinal chemistry across a variety of applications, including anticancer, antibacterial, antifungal, and anti-inflammatory agents, among others (Keri et al., 2015).

Structural Activity Relationship of Benzothiazole Derivatives

The unique structure of benzothiazole, including its derivatives, exhibits a variety of pharmacological activities with less toxic effects. These derivatives have shown enhanced activities, proving the benzothiazole scaffold as a vital moiety in medicinal chemistry. Benzothiazole ring-containing compounds possess diverse pharmacological activities such as antiviral, anti-microbial, anti-allergic, and anti-diabetic, showcasing the rapidly developing and versatile nature of benzothiazole in medicinal chemistry. This review explores the importance and common synthesis methods of benzothiazole, along with its applications in various fields of chemistry (Bhat & Belagali, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Benzothiazoles and piperidines are both found in a variety of biologically active compounds, so this compound could potentially have a range of activities .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-25(22(16-23)11-5-2-6-12-22)20(27)15-26-13-9-17(10-14-26)21-24-18-7-3-4-8-19(18)28-21/h3-4,7-8,17H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWOKYSOTSEWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCC(CC1)C2=NC3=CC=CC=C3S2)C4(CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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